Cystathionine

Beschreibung

Eigenschaften

IUPAC Name |

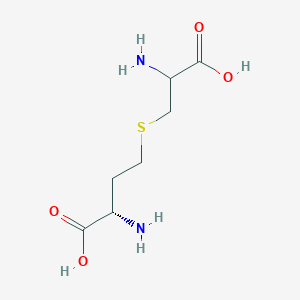

2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRYLPWNYFXEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861587 | |

| Record name | DL-Cystathionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Cystathionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

535-34-2 | |

| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Cystathionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 535-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Cystathionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-amino-2-carboxyethyl)-DL-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

This compound β-Synthase (CBS)-Catalyzed Condensation

This compound β-synthase (CBS) catalyzes the condensation of homocysteine and serine to form this compound. The yeast CBS (yCBS) from Saccharomyces cerevisiae has been extensively characterized, with crystallographic studies revealing its dependence on pyridoxal 5′-phosphate (PLP) as a cofactor. The reaction proceeds via a PLP-stabilized aldimine intermediate, with hydrolysis of the external aldimine as the rate-limiting step.

Purification of Recombinant yCBS :

-

Lysis and Nickel Affinity Chromatography : Cells expressing His-tagged yCBS are lysed in Tris buffer (pH 8.0) containing PLP and protease inhibitors. The lysate is purified using Ni-NTA agarose, eluting with 250 mM imidazole.

-

Ion-Exchange Chromatography : Further purification via Mono Q column separates contaminants, with yCBS eluting at ~150 mM NaCl.

Crystallization Conditions :

This compound γ-Lyase (CTH)-Mediated Reverse Synthesis

This compound γ-lyase (CTH) typically cleaves this compound into cysteine and α-ketobutyrate but can catalyze the reverse reaction under specific conditions. In Escherichia coli, recombinant CTH fused to glutathione-S-transferase (GST) is expressed and purified via affinity chromatography.

Activity Assay :

-

Colorimetric Cysteine Detection : Crude extracts are incubated with this compound, and product cysteine is quantified using acid ninhydrin (λmax = 560 nm).

-

Optimal Conditions : 200 mM Bis-Tris propane (pH 8.25), 50 μM PLP, and 1 mM DTT at 37°C.

Chemical Synthesis of L-Cystathionine

Thioalkylation of Protected Amino Acids

A robust method for L-cystathionine synthesis involves thioalkylation of N-tert-butoxycarbonyl (Boc)-L-cysteine tert-butyl ester with (2S)-2-(Boc-amino)-4-iodobutanoic acid tert-butyl ester.

Key Steps :

-

Thioalkylation : React cysteine derivative with iodo-aspartate analog in anhydrous DMF.

-

Global Deprotection : Treat with trifluoroacetic acid (TFA) to remove Boc and tert-butyl groups.

Yield and Purity :

Table 1: Synthetic Conditions for L-Cystathionine

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While SPPS is primarily used for peptides, its principles apply to this compound synthesis. Allyloxycarbonyl (Alloc)-protected amino acids enable selective deprotection using palladium catalysts.

Tandem Deprotection-Coupling :

-

Alloc Removal : Pd(PPh3)4 in CHCl3/acetic acid (4:1) with scavengers (e.g., morpholine).

-

Coupling : Activated esters (e.g., pentafluorophenyl) facilitate rapid acylation.

Biological Synthesis in Model Organisms

Microbial Biosynthesis in Saccharomyces cerevisiae

Yeast synthesizes this compound via the forward transsulfuration pathway. Homocysteine and serine are condensed by CBS, with subsequent cleavage by CTH.

Key Metabolites :

-

Homocysteine : Derived from methionine demethylation.

-

Serine : Provided via glycolysis or dietary uptake.

Table 2: Enzymatic Parameters in Yeast

Extraction from Homocystinuric Liver Homogenates

Early studies demonstrated this compound synthesis in rat and human liver homogenates incubated with homoserine and cysteine.

Protocol :

-

Homogenate Preparation : Liver tissue homogenized in phosphate buffer (pH 7.4).

-

Incubation : 10 mM L-homoserine + 10 mM DL-cysteine-³⁵S at 37°C for 2 hours.

-

Detection : Radiolabeled this compound isolated via ion-exchange chromatography.

Analytical Validation of this compound

Amino Acid Analysis

Quantitative determination uses cation-exchange chromatography with post-column ninhydrin derivatization.

Critical Parameters :

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates synthetic this compound:

Challenges and Optimization Strategies

Enzyme Instability in CBS Preparations

yCBS loses activity upon prolonged storage due to PLP dissociation. Stabilization strategies include:

Analyse Chemischer Reaktionen

Types of Reactions: Cystathionine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cysteine sulfinic acid.

Reduction: Reduction of this compound can yield cysteine.

Substitution: this compound can participate in substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Cysteine sulfinic acid.

Reduction: Cysteine.

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Cystathionine's Role in Tumor Proliferation:

Recent studies have highlighted this compound's ability to promote the proliferation of human astrocytoma cells (U373). In a controlled experiment, this compound was shown to increase cell proliferation in a time-dependent manner. Specifically, treatment with this compound led to elevated levels of intracellular L-cysteine and L-cystine, suggesting its involvement in enhancing cellular growth and survival mechanisms under certain conditions .

Mechanisms of Action:

The mechanism by which this compound influences cancer cell behavior includes modulation of γ-cystathionase activity, which is crucial for maintaining redox balance within cells. Increased activity of this enzyme was observed in cells treated with this compound, indicating that this compound may help regulate oxidative stress and apoptosis pathways . Furthermore, this compound has been noted to inhibit mitochondrial-mediated apoptosis by enhancing mitochondrial membrane potential and suppressing cytochrome c release .

Inhibition of this compound β-Synthase (CBS):

Inhibiting CBS has been explored as a therapeutic approach in cancer treatment. A study developed a pharmacological probe (CH004) that inhibits CBS activity, leading to increased levels of homocysteine and reduced hydrogen sulfide production. This inhibition resulted in decreased tumor growth in xenograft models of liver cancer and triggered ferroptosis, a form of regulated cell death that is being investigated for its potential in cancer therapy .

Neuroprotection

This compound and Neurogenesis:

this compound metabolites have been implicated in neurogenesis and neuroprotection. Research indicates that this compound can influence the generation of new neurons in the adult brain, with potential therapeutic implications for neurodegenerative diseases . The modulation of neurogenesis markers suggests that this compound may play a role in enhancing cognitive function or mitigating neurodegeneration.

Cardiovascular Health

Plasma this compound Levels and Stroke Risk:

Elevated plasma levels of this compound have been associated with an increased risk of stroke, particularly ischemic stroke, among patients with stable angina pectoris. This correlation suggests that this compound could serve as a biomarker for cardiovascular risk assessment . Understanding the relationship between this compound levels and vascular health could lead to improved strategies for stroke prevention.

Vascular Complications Linked to CBS Deficiency:

this compound β-synthase deficiency is associated with various vascular complications. The production of hydrogen sulfide (H2S) from this compound is critical for maintaining vascular homeostasis. Deficiencies can lead to impaired vascular function and increased susceptibility to cardiovascular diseases .

Metabolic Disorders

This compound's Role in Obesity Management:

While not directly linked to weight loss interventions, this compound's metabolic pathways are being studied for their potential impact on obesity management. The interplay between sulfur amino acids like cysteine and methionine may influence metabolic health outcomes, although further research is needed to clarify these relationships .

Case Studies

- Astrocytoma Cell Proliferation Study: A detailed examination revealed that increasing concentrations of this compound significantly enhanced U373 cell proliferation over 72 hours, highlighting its potential as a target for therapeutic intervention in glioblastomas.

- Stroke Risk Assessment: A cohort study involving patients with suspected stable angina demonstrated a clear association between elevated plasma this compound levels and increased stroke risk, underscoring the importance of monitoring this biomarker in at-risk populations.

Wirkmechanismus

Cystathionine exerts its effects through the transsulfuration pathway. The enzyme this compound beta-synthase catalyzes the condensation of homocysteine and serine to form this compound. This compound is then cleaved by this compound gamma-lyase to produce cysteine and alpha-ketobutyrate . The cysteine produced is essential for protein synthesis, redox regulation, and the biosynthesis of glutathione and taurine .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Homocysteine

Homocysteine, a direct precursor of cystathionine, shares structural similarities but lacks the thioether bridge. While this compound is metabolized to cysteine via transsulfuration, homocysteine is either remethylated to methionine or converted to this compound. Elevated homocysteine levels are linked to cardiovascular diseases, whereas this compound accumulation is observed in homocystinuria due to CBS deficiency .

Cysteine

Cysteine, the end product of this compound cleavage by CGL, contains a thiol group critical for antioxidant functions. Unlike this compound, cysteine is directly incorporated into proteins and glutathione, highlighting divergent metabolic roles despite structural kinship .

S-3-Carboxypropyl-L-cysteine (CPC)

CPC is a structural analog of this compound and a reversible inhibitor of CGL (IC₅₀ = 71 ± 7 μM). Modifications to the S-carboxyalkyl chain (e.g., S-carboxymethyl, ethyl, propyl) alter inhibitory potency, with longer chains enhancing efficacy .

Enzymatic Comparison: CBS, CGL, and CBL

- Mechanistic Divergence : CGL cleaves the C–S bond at the γ-position, yielding cysteine, while CBL targets the β-position, releasing homocysteine . Structural analyses of Staphylococcus aureus CGL reveal a flexible active site stabilized by a Ser-water-Ser-Glu motif, enabling γ-elimination .

- H₂S Production: CBS contributes 25–70% of H₂S in mammals, depending on S-adenosylmethionine (SAM) activation, whereas CGL dominates under hyperhomocysteinemic conditions .

Inhibitors and Modulators

- CPC : Exhibits an 18-fold decrease in IC₅₀ with S-carboxypropyl modification, underscoring chain length’s role in inhibitor design .

- 8-Hydroxyquinoline derivatives: Reduce CBS activity by lowering intracellular copper, critical for CBS function .

Clinical and Pharmacological Implications

- Homocystinuria : CBS mutations cause this compound deficiency, leading to homocysteine accumulation. Therapeutic strategies include homoserine and cysteine supplementation to bypass the metabolic block .

- Antimicrobial Targets : CBL in plants and microbes (absent in humans) is a target for herbicides and antibiotics, leveraging structural differences in PLP-dependent active sites .

Biologische Aktivität

Cystathionine is a key intermediate in the transsulfuration pathway, primarily involved in the metabolism of sulfur-containing amino acids such as methionine and cysteine. Its biological activity is significant in various physiological processes, including antioxidant defense, cellular signaling, and the regulation of metabolic pathways. This article will explore the biological activity of this compound, highlighting its roles in health and disease, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is synthesized from homocysteine and serine through the action of this compound β-synthase (CBS), an enzyme that plays a crucial role in maintaining cellular levels of cysteine and glutathione (GSH). The regulation of CBS activity is vital for proper metabolic function and has implications in various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.

-

Transsulfuration Pathway :

- This compound serves as a precursor to cysteine, which is essential for GSH synthesis. GSH acts as a major antioxidant in cells, protecting against oxidative stress.

- The conversion of homocysteine to cysteine via this compound is critical for maintaining cellular redox balance.

- Hydrogen Sulfide Production :

- Regulation of Cellular Functions :

Cancer

This compound's role in cancer biology is complex. While CBS has been shown to promote tumor growth in certain cancers (e.g., colon and ovarian cancer), it may also exhibit tumor-suppressive effects in others (e.g., gastric cancer) by regulating metabolic pathways that influence cell senescence .

- Case Study : A study demonstrated that CBS depletion in gastric cancer cells led to reduced levels of this compound and impaired GSH synthesis, highlighting its potential role as a metabolic regulator in tumor biology .

Cardiovascular Health

This compound's involvement in H₂S production links it to cardiovascular health. H₂S has been shown to have vasodilatory effects, contributing to blood pressure regulation. Dysregulation of this pathway can lead to hypertension and other cardiovascular diseases .

- Research Finding : In animal models, increased levels of H₂S from this compound metabolism were associated with improved vascular function during hypoxic conditions, suggesting a protective role against ischemic damage .

Neurodegenerative Disorders

In neurodegenerative diseases like Alzheimer's and Parkinson's, altered levels of homocysteine and related metabolites (including this compound) have been observed. These changes may contribute to oxidative stress and neuroinflammation .

- Research Insight : Studies indicate that enhancing CBS activity can mitigate oxidative damage in neuronal cells by increasing GSH levels derived from this compound .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Antioxidant Defense | GSH Synthesis | Protects against oxidative stress |

| Signaling Molecule | H₂S Production | Regulates vascular tone and neurotransmission |

| Tumor Growth Regulation | CBS Activity | Dual roles in promoting/suppressing tumors |

Q & A

Q. What are the standard methodologies for quantifying cystathionine levels in biological samples, and how do they ensure experimental reproducibility?

this compound quantification typically employs high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. To ensure reproducibility, researchers should:

Q. How do this compound β-synthase (CBS) and γ-cystathionase (CSE) contribute to hydrogen sulfide (H₂S) biogenesis, and what experimental approaches validate their roles?

CBS catalyzes the condensation of homocysteine and serine to form this compound, while CSE cleaves this compound to generate cysteine, α-ketobutyrate, and H₂S. Key methodologies include:

- Enzyme kinetics : Measure substrate-specific turnover rates (e.g., CBS prefers β-replacement reactions under physiological homocysteine levels) .

- Genetic knockouts : Use CRISPR/Cas9-modified cell lines to assess H₂S production via methylene blue assays or fluorescent probes (e.g., SF7-AM) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use personal protective equipment (PPE), including gloves and lab coats, to avoid dermal contact.

- Work in fume hoods with adequate ventilation to prevent inhalation of aerosols.

- Store in airtight containers away from oxidizing agents. In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in cellular redox homeostasis across different model systems?

Contradictions may arise from differences in cell type-specific metabolism or experimental conditions. To address this:

- Perform tracer studies with ¹³C-labeled serine or methionine to track this compound flux in varying redox states (e.g., hypoxia vs. normoxia) .

- Use multi-omics integration (transcriptomics, metabolomics) to correlate this compound levels with glutathione synthesis pathways .

- Conduct dose-response analyses to distinguish compensatory mechanisms (e.g., SAM-mediated CBS activation under hyperhomocysteinemia) .

Q. What experimental designs are optimal for studying this compound’s structural analogs (e.g., lanthionine) in peptide-based antibiotics?

- Solid-phase peptide synthesis (SPPS) : Incorporate dl-lanthionine via Fmoc chemistry to form thioether crosslinks, followed by MALDI-TOF MS for structural validation .

- Enzymatic assays : Use γ-CSE from Streptomyces phaeochromogenes to compare cleavage efficiency of this compound vs. lanthionine, monitoring kinetic parameters (Km, Vmax) .

Q. How should statistical analysis be tailored to interpret variability in this compound-related metabolic data?

- Apply mixed-effects models to account for inter-subject variability in clinical studies.

- Use principal component analysis (PCA) to identify confounding factors (e.g., dietary methionine intake) in metabolomic datasets .

- Report effect sizes with 95% confidence intervals to contextualize biological significance over pure statistical significance .

Q. What ethical considerations are paramount when designing human studies involving this compound as a biomarker for neurological disorders?

- Obtain informed consent detailing potential risks (e.g., invasive sampling for CSF this compound measurements).

- Ensure anonymization of data in public repositories.

- Include a Data Safety Monitoring Board (DSMB) for trials involving vulnerable populations (e.g., glioblastoma patients) .

Methodological Best Practices

Q. How can isotopic labeling (e.g., ¹³C-glucose) clarify this compound’s metabolic fate in vitro?

- Pulse-chase experiments with ¹³C-glucose track carbon flux into serine, homocysteine, and this compound.

- Analyze labeling patterns via NMR or LC-MS to distinguish de novo synthesis from salvage pathways .

Q. What criteria define a robust research question for this compound-focused studies?

- Specificity : Narrow focus (e.g., “How does SAM allosteric activation alter CBS-mediated this compound synthesis in astrocytes?”).

- Feasibility : Ensure access to validated assays (e.g., enzymatic activity kits) and model systems (e.g., CRISPR-edited glioblastoma cell lines).

- Novelty : Address gaps, such as this compound’s role in 1p/19q codeleted gliomas vs. IDH-mutant tumors .

Q. How should conflicting results on this compound’s diagnostic utility in metabolic disorders be addressed in meta-analyses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.